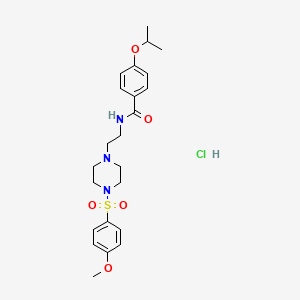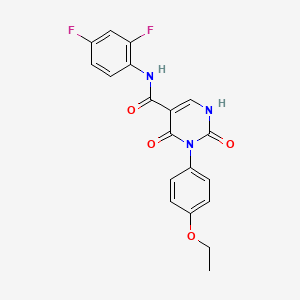![molecular formula C18H14BrFN2O2 B2554207 Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1207024-85-8](/img/structure/B2554207.png)
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a methyl ester group at the 2-position, a fluoro group at the 8-position, and an amino group linked to a 4-bromo-3-methylphenyl group at the 4-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The introduction of the fluoro group at the 8-position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The amino group linked to the 4-bromo-3-methylphenyl group can be introduced via nucleophilic aromatic substitution.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biology: It is used in the study of cell signaling pathways and as a fluorescent probe for imaging applications.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.
Enzyme Inhibition: By inhibiting topoisomerase enzymes, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent.
Fluorescent Properties: The presence of the fluoro group enhances the compound’s fluorescent properties, making it useful as a probe in biological imaging.
相似化合物的比较
Similar Compounds
- Methyl 4-[(4-chloro-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- Methyl 4-[(4-bromo-3-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-fluoroquinoline-2-carboxylate
Uniqueness
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its potential as a fluorescent probe and its efficacy as an anticancer agent compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-8-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-10-8-11(6-7-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYYZMCHYRIRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)


![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)
![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)



![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)


